Merimepodib

Vue d'ensemble

Description

Le mérimépodib, également connu sous le nom de VX-497, est un puissant inhibiteur de l'enzyme inosine monophosphate déshydrogénase. Cette enzyme est essentielle à la synthèse des bases nucléotidiques contenant de la guanine, qui sont essentielles à la synthèse de l'ADN et de l'ARN. En inhibant cette enzyme, le mérimépodib présente des propriétés antivirales et immunosuppressives .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le mérimépodib est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés. La synthèse commence par la préparation du cycle oxazole, suivie du couplage de ce cycle avec un groupe phényle substitué.

Méthodes de production industrielle

La production industrielle du mérimépodib implique l'optimisation de la voie synthétique pour la production à grande échelle. Cela inclut l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le mérimépodib subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le mérimépodib peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le mérimépodib, modifiant potentiellement son activité biologique.

Réactifs et conditions communs

Les réactifs courants utilisés dans les réactions impliquant le mérimépodib comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour obtenir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du mérimépodib. Ces dérivés peuvent présenter des activités biologiques différentes et sont souvent étudiés pour leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

Chimie : Comme outil pour étudier l'inhibition enzymatique et la synthèse des nucléotides.

Biologie : Pour ses effets sur les processus cellulaires et la réplication virale.

Médecine : Étudié comme traitement des infections virales telles que l'hépatite C, le virus Zika et la COVID-19.

Industrie : Utilisé dans le développement de médicaments antiviraux et comme outil de recherche dans les études pharmaceutiques.

Mécanisme d'action

Le mérimépodib exerce ses effets en inhibant l'inosine monophosphate déshydrogénase, une enzyme essentielle à la synthèse des nucléotides de guanine. Cette inhibition conduit à une diminution de la synthèse de l'ADN et de l'ARN, supprimant ainsi la réplication virale et modulant les réponses immunitaires. Les cibles moléculaires comprennent le site actif de l'enzyme, où le mérimépodib se lie et empêche son fonctionnement normal .

Applications De Recherche Scientifique

Hepatitis C Virus (HCV)

Merimepodib has been primarily studied for its efficacy in treating chronic hepatitis C. It has been evaluated in combination with pegylated interferon and ribavirin in several clinical trials:

- Phase II Studies : A randomized double-blind study assessed the effectiveness of this compound in nonresponders to previous HCV treatments. Patients receiving this compound in conjunction with pegylated interferon and ribavirin showed a sustained virological response (SVR) rate comparable to those receiving placebo, indicating limited efficacy as a standalone therapy .

- Safety and Tolerability : In trials where this compound was administered, the adverse event profiles were similar to those observed with standard therapies, suggesting that it may be well tolerated in patients .

Zika Virus

Research has demonstrated that this compound exhibits antiviral activity against Zika virus in vitro. Studies indicated that it effectively inhibits Zika virus RNA replication, suggesting potential as a treatment option for infections associated with this virus, which can lead to severe birth defects .

COVID-19

Recent studies have explored the use of this compound as a treatment for COVID-19:

- In Vitro Efficacy : Laboratory studies have shown that this compound can significantly reduce the replication of SARS-CoV-2 in cell cultures. It was found to provide a stronger inhibitory effect compared to other antiviral agents like remdesivir when administered prior to infection .

- Clinical Trials : A clinical trial is currently evaluating the effectiveness of this compound in adult patients with advanced COVID-19, focusing on its potential to improve outcomes in hospitalized patients .

Summary of Clinical Trials

Mécanisme D'action

Merimepodib exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme critical for the synthesis of guanine nucleotides. This inhibition leads to a decrease in the synthesis of DNA and RNA, thereby suppressing viral replication and modulating immune responses. The molecular targets include the active site of the enzyme, where this compound binds and prevents its normal function .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide mycophénolique : Un autre inhibiteur de l'inosine monophosphate déshydrogénase aux propriétés immunosuppressives.

Ribavirine : Un antiviral à large spectre qui cible également la synthèse des nucléotides.

Favipiravir : Un antiviral qui inhibe l'ARN polymérase dépendante de l'ARN, affectant la réplication virale.

Unicité du mérimépodib

Le mérimépodib est unique en raison de son inhibition spécifique de l'inosine monophosphate déshydrogénase et de son activité antivirale à large spectre. Contrairement à certains autres inhibiteurs, le mérimépodib s'est avéré efficace contre une large gamme de virus et a été étudié en association avec d'autres agents antiviraux pour améliorer son potentiel thérapeutique .

Activité Biologique

Merimepodib (VX-497) is a selective inhibitor of inosine monophosphate dehydrogenase (IMPDH) that has been investigated for its antiviral properties, particularly against hepatitis C virus (HCV) and foot-and-mouth disease virus (FMDV). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound exerts its antiviral effects primarily through the inhibition of IMPDH, an enzyme crucial for the de novo synthesis of purine nucleotides. By inhibiting this enzyme, this compound depletes intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication. This mechanism is particularly relevant in the context of RNA viruses, where GTP is required for the synthesis of viral RNA and proteins.

Antiviral Activity Against Hepatitis C Virus

Clinical studies have demonstrated that this compound enhances the antiviral activity of pegylated interferon alpha (peg-IFN) and ribavirin in patients with chronic hepatitis C. In a Phase II trial, this compound was administered in combination with these standard treatments to patients who had previously failed to respond to interferon-based therapies. The study reported a sustained virologic response (SVR) in some patients, indicating that this compound may improve treatment outcomes in difficult-to-treat populations.

Key Findings:

- Study Design: A double-blind, placebo-controlled trial assessing the safety and efficacy of this compound in combination with peg-IFN and ribavirin.

- Results: Enhanced antiviral activity was noted at 24 weeks; patients receiving the combination therapy showed improved SVR rates compared to those on standard therapy alone .

Antiviral Activity Against Foot-and-Mouth Disease Virus

This compound has also been evaluated for its antiviral properties against FMDV. Research indicates that it significantly inhibits FMDV replication in vitro and in vivo.

In Vitro Studies:

- The 50% inhibitory concentration (IC50) for FMDV strains O/MY98/BY/2010 and A/GD/MM/2013 was found to be 7.859 μM and 2.876 μM, respectively. The cytotoxic concentration (CC50) was determined to be 47.74 μM, indicating a favorable selectivity index (SI) for antiviral activity .

In Vivo Studies:

- In suckling mice infected with FMDV, treatment with this compound at a dose of 30 μg significantly prolonged survival time compared to untreated controls. This suggests that this compound could be developed as a therapeutic agent for FMDV infections .

Summary of Research Findings

| Study Focus | Virus Type | IC50 (μM) | CC50 (μM) | SI |

|---|---|---|---|---|

| Hepatitis C | HCV | Not specified | Not specified | Not specified |

| Foot-and-Mouth Disease | FMDV O/MY98/BY/2010 | 7.859 | 47.74 | 6.07 |

| Foot-and-Mouth Disease | FMDV A/GD/MM/2013 | 2.876 | 47.74 | 16.6 |

Case Studies

- HCV Treatment Study : In a clinical trial involving treatment-refractory patients, the addition of this compound to peg-IFN and ribavirin resulted in improved SVR rates after 48 weeks of treatment .

- FMDV Efficacy Study : A study conducted on suckling mice demonstrated that those treated with this compound exhibited prolonged survival rates when infected with FMDV, highlighting its potential as an antiviral agent .

Propriétés

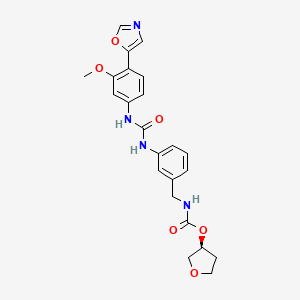

IUPAC Name |

[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPUGFODGPKTDW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173639 | |

| Record name | Merimepodib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Merimepodib is a orally active inhibitor of inosine monophospate dehydrogenase (IMPDH). IMPDH inhibition leads to a reduction in intracellular guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis. | |

| Record name | Merimepodib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

198821-22-6 | |

| Record name | Merimepodib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198821-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Merimepodib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198821226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merimepodib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Merimepodib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERIMEPODIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZL2BA06FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.